

# Kira8: A Technical Guide to a Selective IRE1 $\alpha$ Inhibitor

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## Compound of Interest

Compound Name: *Kira8*

Cat. No.: *B608351*

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This in-depth technical guide provides a comprehensive overview of **Kira8** (also known as AMG-18), a potent and selective inhibitor of Inositol-requiring enzyme 1 $\alpha$  (IRE1 $\alpha$ ). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism, properties, and experimental application of this compound.

## Introduction to IRE1 $\alpha$ and the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three ER-resident transmembrane sensors: PERK, ATF6, and IRE1 $\alpha$ .

IRE1 $\alpha$  is a unique bifunctional enzyme possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon ER stress, IRE1 $\alpha$  dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key transcription factor that upregulates genes involved in restoring ER proteostasis. However, under chronic or severe ER stress, hyperactivation of IRE1 $\alpha$ 's RNase activity can lead to the degradation of a broader range of mRNAs, a process known as Regulated IRE1-Dependent Decay (RIDD), which can trigger apoptosis. Given its central role in cell fate decisions under ER stress, IRE1 $\alpha$  has

emerged as a promising therapeutic target for a variety of diseases, including metabolic disorders, inflammatory diseases, and cancer.

## Kira8: A Potent and Selective IRE1 $\alpha$ Inhibitor

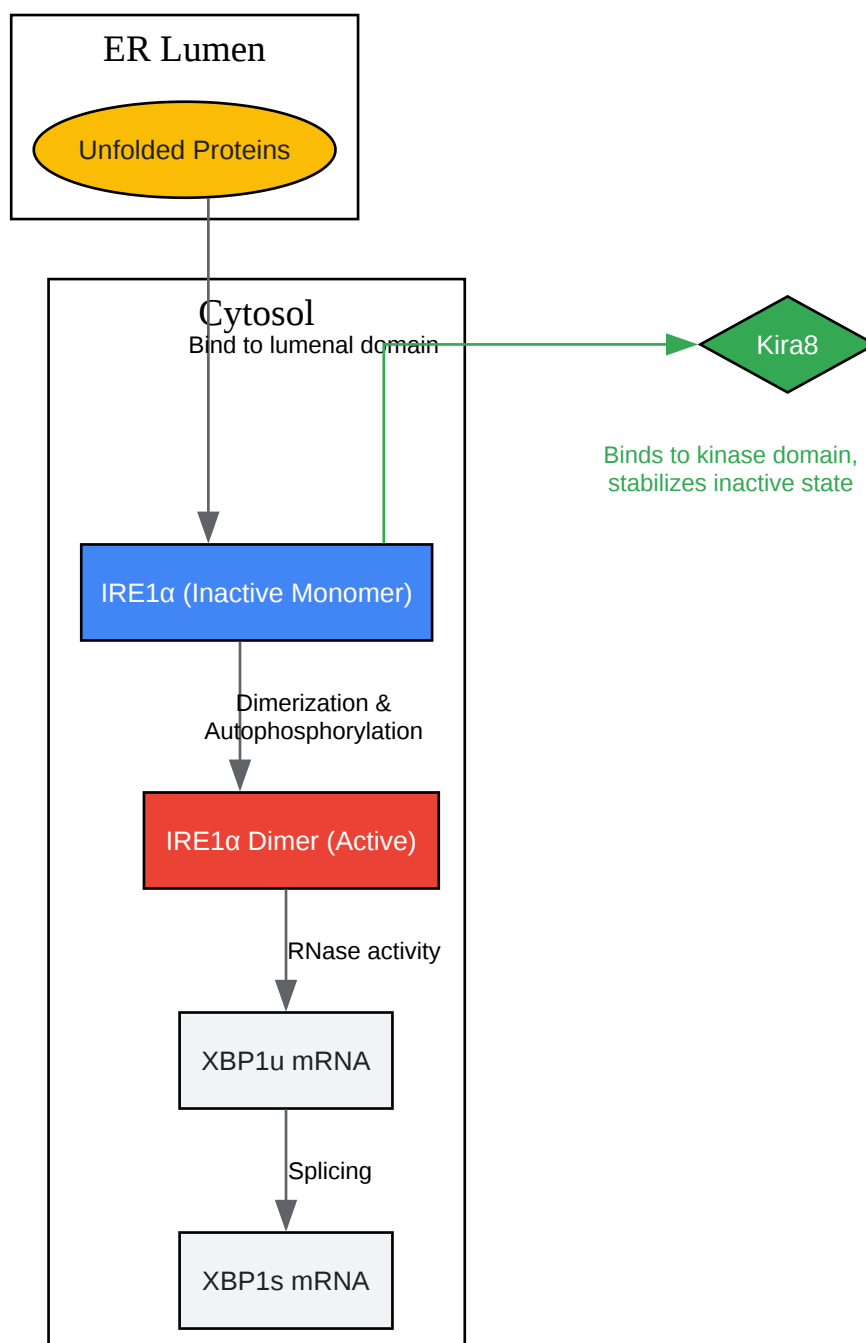
**Kira8** is a small molecule inhibitor designed to selectively target the kinase domain of IRE1 $\alpha$ , thereby allosterically attenuating its RNase activity. It is a potent, mono-selective inhibitor with nanomolar efficacy.

### Physicochemical Properties

Property	Value
Chemical Formula	C <sub>31</sub> H <sub>29</sub> ClN <sub>6</sub> O <sub>3</sub> S
Molecular Weight	601.12 g/mol [1]
CAS Number	1630086-20-2
Synonyms	AMG-18
Solubility	Soluble in DMSO (100 mg/mL)[2]

### Mechanism of Action

**Kira8** is a Type II kinase inhibitor that binds to the ATP-binding pocket of the IRE1 $\alpha$  kinase domain. It specifically recognizes and stabilizes the inactive "DFG-out" conformation of the kinase. This stabilization prevents the necessary conformational changes and back-to-back dimerization of the IRE1 $\alpha$  molecules, which is a prerequisite for the activation of the RNase domain. By locking IRE1 $\alpha$  in an inactive, monomeric state, **Kira8** effectively blocks both the splicing of XBP1 mRNA and the broader substrate degradation mediated by RIDD.[3][4]



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**Caption:** Mechanism of **Kira8** Action

## Quantitative Data

## In Vitro Potency

**Kira8** demonstrates potent inhibition of IRE1α's RNase activity.

Parameter	Target	Value	Reference
IC <sub>50</sub>	IRE1α RNase activity	5.9 nM	[2][5]

## Kinase Selectivity Profile

While multiple sources describe **Kira8** as "mono-selective" or having "exceptional selectivity" for IRE1α with little activity against its paralog IRE1β, a comprehensive, quantitative dataset from a broad kinome scan is not publicly available in the reviewed literature.[6]

Kinase Target	% Inhibition @ [Kira8] or K <sub>i</sub> (nM)
Data not available in the public domain	Data not available in the public domain

## Pharmacokinetic Parameters

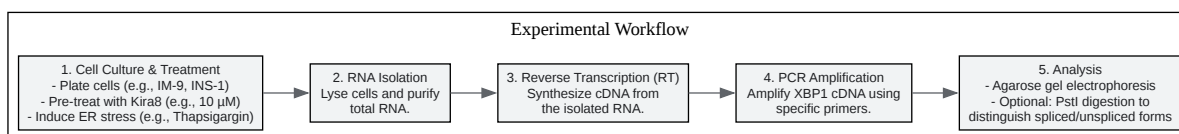
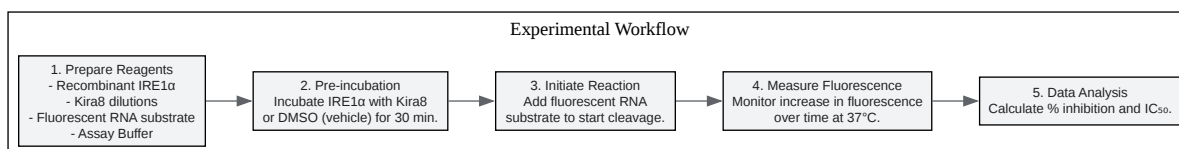
Specific pharmacokinetic parameters for **Kira8** in preclinical species such as mice have not been detailed in the publicly available literature. In vivo studies have commonly utilized a 50 mg/kg dose administered intraperitoneally.[7]

Parameter	Species	Value (after 50 mg/kg i.p. dose)
C <sub>max</sub>	Mouse	Data not available in the public domain
T <sub>max</sub>	Mouse	Data not available in the public domain
t <sub>1/2</sub> (half-life)	Mouse	Data not available in the public domain
Bioavailability (%)	Mouse	Data not available in the public domain

## Experimental Protocols

## In Vitro IRE1 $\alpha$ RNase Activity Assay (Fluorescence-based)

This assay measures the ability of **Kira8** to inhibit the cleavage of a fluorogenic RNA substrate by recombinant IRE1 $\alpha$ .



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